6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[4-(Pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline is a complex organic compound belonging to the indoloquinoxaline family This compound is characterized by its fused heterocyclic structure, which includes both indole and quinoxaline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline typically involves multi-step protocols. One common method starts with the condensation of isatin with o-phenylenediamine to form the indoloquinoxaline core . The pentyloxybenzyl group is then introduced through nucleophilic substitution reactions, often using pentyloxybenzyl chloride under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6-[4-(Pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyl and indole positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various hydrogenated forms .
Wissenschaftliche Forschungsanwendungen
6-[4-(Pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Acts as a DNA intercalating agent, making it useful in studying DNA interactions.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The primary mechanism of action for 6-[4-(pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This compound inserts itself between DNA base pairs, disrupting the normal function of the DNA helix. This can inhibit DNA replication and transcription, leading to cytotoxic effects in cancer cells . Additionally, it may interact with various proteins and enzymes, further contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Ellipticine: A naturally occurring alkaloid with a similar indole-quinoxaline structure and known anticancer properties.
6H-Indolo[2,3-b]quinoxaline: The parent compound without the pentyloxybenzyl group, also known for its DNA intercalating properties.
Uniqueness: 6-[4-(Pentyloxy)benzyl]-6H-indolo[2,3-b]quinoxaline is unique due to the presence of the pentyloxybenzyl group, which enhances its lipophilicity and potentially its ability to cross cell membranes. This modification may improve its efficacy and selectivity in biological applications compared to its parent compound .
Eigenschaften
Molekularformel |
C26H25N3O |
---|---|
Molekulargewicht |
395.5 g/mol |
IUPAC-Name |
6-[(4-pentoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C26H25N3O/c1-2-3-8-17-30-20-15-13-19(14-16-20)18-29-24-12-7-4-9-21(24)25-26(29)28-23-11-6-5-10-22(23)27-25/h4-7,9-16H,2-3,8,17-18H2,1H3 |
InChI-Schlüssel |
ZKZLKHZJKYFUPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.